molecular formula C₁₀H₁₆N₄Na₂O₆ B1141368 Arginino-succinic Acid Disodium Salt (>80per cent) CAS No. 918149-29-8

Arginino-succinic Acid Disodium Salt (>80per cent)

Cat. No.: B1141368
CAS No.: 918149-29-8
M. Wt: 334.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arginino-succinic Acid Disodium Salt: is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. It is an intermediate compound formed during the conversion of ammonia to urea, which is then excreted from the body. The compound is often used in biochemical research and has significant implications in understanding metabolic disorders such as argininosuccinic aciduria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arginino-succinic Acid Disodium Salt can be synthesized through the reaction of citrulline and aspartic acid. The enzyme argininosuccinate synthetase catalyzes this reaction, forming argininosuccinic acid, which is then converted to its disodium salt form .

Industrial Production Methods: Industrial production of Arginino-succinic Acid Disodium Salt involves the fermentation process using genetically modified microorganisms that overexpress the necessary enzymes. The product is then purified through crystallization and ion-exchange chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Arginino-succinic Acid Disodium Salt can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of argininosuccinic acid.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: Arginino-succinic Acid Disodium Salt is used as a standard in analytical chemistry for the calibration of instruments and validation of methods.

Biology: In biological research, it is used to study the urea cycle and its associated disorders. It helps in understanding the metabolic pathways and the role of various enzymes involved.

Medicine: The compound is used in the diagnosis and treatment of metabolic disorders such as argininosuccinic aciduria. It is also used in the development of therapeutic interventions for these disorders.

Industry: In the industrial sector, Arginino-succinic Acid Disodium Salt is used in the production of various biochemical reagents and as a component in the formulation of certain pharmaceuticals .

Comparison with Similar Compounds

    L-Argininosuccinic Acid Lithium Salt: Similar in structure but contains lithium instead of sodium.

    L-Citrulline: Another intermediate in the urea cycle, involved in the synthesis of argininosuccinic acid.

    L-Arginine: The final product of the urea cycle, synthesized from argininosuccinic acid.

Uniqueness: Arginino-succinic Acid Disodium Salt is unique due to its specific role in the urea cycle and its importance in diagnosing and treating metabolic disorders. Unlike other similar compounds, it serves as a direct precursor to both arginine and fumarate, making it a critical component in the detoxification of ammonia .

Properties

CAS No.

918149-29-8

Molecular Formula

C₁₀H₁₆N₄Na₂O₆

Molecular Weight

334.24

Synonyms

N-[[[(4S)-4-Amino-4-carboxybutyl]amino]iminomethyl]-L-aspartic Acid Disodium Salt; _x000B_N-[(4-Amino-4-carboxybutyl)amidino]-L-aspartic Acid Disodium Salt;  N(S)-[[(4-Amino-4-carboxybutyl)amino]iminomethyl]-L-Aspartic Acid Disodium Salt;  Argininosuccinic A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.